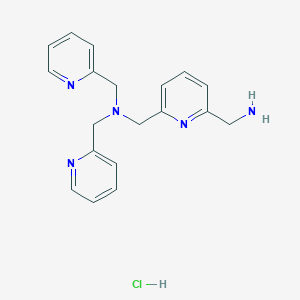

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride

Description

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride is a polydentate nitrogen-containing ligand with a methanamine backbone substituted by three pyridyl groups. The central amine is functionalized with two pyridin-2-ylmethyl groups and a 6-(aminomethyl)pyridin-2-yl moiety. The hydrochloride salt enhances solubility, making it suitable for aqueous-phase applications. This ligand is structurally related to the N4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) family but distinguishes itself via the aminomethyl substituent at the 6-position of the pyridine ring. Its design enables versatile coordination chemistry, particularly with transition metals like iron, copper, and ruthenium, for applications in catalysis, biomedicine, and materials science .

Properties

IUPAC Name |

[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5.ClH/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18;/h1-11H,12-15,20H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZZCMRHGBIKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride, also known by its CAS number 2444919-32-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C19H22ClN5

- Molecular Weight : 355.87 g/mol

- CAS Number : 2444919-32-6

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may act as an adenosine receptor antagonist, which has implications for the treatment of neurodegenerative diseases and cancer .

Key Mechanisms:

- Adenosine Receptor Modulation : The compound's structure suggests potential binding to adenosine receptors, particularly A2A receptors, which are implicated in neuroprotection and tumor growth regulation .

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to adenosine metabolism, affecting cellular signaling pathways that are crucial in various pathological conditions .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in several studies. Below are summarized findings from key research articles:

Case Studies

Several case studies have explored the therapeutic potential of similar compounds, providing insights into the possible applications of this compound:

- Neuroprotection in Ischemia Models : Compounds with structural similarities have been shown to reduce infarction volumes in animal models, indicating a protective role against neuronal damage during ischemic events.

- Anticancer Activity : Research on related pyridine derivatives suggests potential efficacy against various cancer cell lines by inhibiting tumor growth through receptor antagonism and modulation of signaling pathways.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound may play a role in enhancing the efficacy of traditional chemotherapeutic agents. It has been studied for its ability to reverse drug resistance in cancer cells, particularly in relation to P-glycoprotein (P-gp) modulators. The compound has shown promise in increasing the intracellular concentration of drugs like paclitaxel in resistant cell lines, thereby overcoming multidrug resistance mechanisms .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. Its pyridine moieties may interact with neurotransmitter systems, making it a candidate for further exploration in conditions such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that similar compounds can modulate cholinergic and dopaminergic pathways .

Coordination Chemistry

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride can act as a ligand in coordination complexes, particularly with transition metals. Such complexes have been utilized in various catalytic processes, including oxidation reactions and cross-coupling reactions. The ability to stabilize metal ions enhances the efficiency of these reactions, making it valuable in synthetic organic chemistry .

Oxidation Reactions

The compound has been explored as part of catalytic systems for oxidation reactions involving alcohols and alkenes. Its coordination with metal catalysts can facilitate the transformation of substrates under mild conditions, promoting green chemistry principles by reducing the need for harsh reagents .

Adsorption Processes

Recent studies have investigated the use of this compound in adsorptive processes for environmental applications. Its functional groups allow for interaction with heavy metals, making it suitable for developing materials aimed at removing pollutants from water sources. For instance, composites incorporating this compound have shown effectiveness in adsorbing lead (Pb²⁺) and copper (Cu²⁺) ions from aqueous solutions .

Polymer Science

In polymer chemistry, derivatives of this compound are being studied for their potential use as monomers or additives that could impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. The incorporation of pyridine-based structures can lead to novel materials with tailored functionalities .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and related ligands:

| Compound | Key Structural Features | Coordination Behavior | Applications | Key References |

|---|---|---|---|---|

| Target Compound (1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride) |

- 6-(Aminomethyl)pyridin-2-yl substituent - Two pyridin-2-ylmethyl groups - Hydrochloride salt |

Likely tetradentate (N4 coordination via pyridines and amine); enhanced solubility due to HCl | Potential in catalysis, photocytotoxicity, and as a synthetic intermediate | |

| N4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) |

Pentadentate ligand with five N-donors | Stabilizes high-valent FeIV=O intermediates; pH-dependent spin-state equilibria in Fe(II) complexes | Oxidation catalysis (e.g., hydrocarbon oxidation with H2O2) | |

| TPMA-MeCl (1-(6-(chloromethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) |

Chloromethyl group at 6-position | Intermediate for immobilization or functionalization; used in Cu-catalyzed ATRA reactions | Building block for modified ligands in polymer-supported catalysis | |

| L2-Qn (N-[di(2-pyridyl)methyl]-N,N-bis(quinolin-2-ylmethyl)methanamine) |

Quinoline substituents replacing pyridines | Forms Fe(II) complexes with altered redox properties | Biomimetic oxidation studies; DNA cleavage under aerobic conditions | |

| VB6-based Fe(III) Complexes (e.g., Fe(B)(L) in ) |

Pyridoxal Schiff base ligands with anthracenyl/pyrenyl groups | Distorted FeN4O2 core; ligand-to-metal charge transfer bands near 520 nm | Photocytotoxicity in cancer cells via ROS generation |

Structural and Electronic Differences

- Aminomethyl vs. Halomethyl Groups: The target compound’s 6-(aminomethyl) group contrasts with TPMA-MeCl’s chloromethyl substituent (). The aminomethyl group provides a site for protonation or conjugation, whereas halomethyl groups enable nucleophilic substitution for ligand functionalization .

- Hydrochloride Salt : Unlike neutral N4Py or TPMA derivatives, the hydrochloride form enhances aqueous solubility, critical for biomedical applications (e.g., cellular uptake in photodynamic therapy) .

- Coordination Flexibility: N4Py’s pentadentate structure stabilizes FeIV=O intermediates in oxidation catalysis (), while the target compound’s aminomethyl group may modulate electron density at the metal center, affecting redox potentials .

Functional Comparisons

- Catalytic Efficiency: N4Py-derived Fe complexes exhibit high activity in H2O2-driven oxidation but suffer from competing H2O2 decomposition. The target compound’s aminomethyl group could suppress undesired pathways by altering ligand field strength .

- Biological Activity: VB6-based Fe(III) complexes () show photocytotoxicity via ROS generation. The target compound’s aminomethyl group may improve tumor targeting or reduce dark toxicity compared to non-vitamin analogs .

- Ligand Exchange Dynamics : Fe(II)-N4Py complexes undergo reversible ligand dissociation in water (). The target ligand’s charged NH2 group may stabilize metal complexes in physiological pH ranges .

Research Findings

- Spin-State Equilibria : Fe(II)-N4Py complexes exhibit pH-dependent spin states (low-spin ↔ high-spin), critical for DNA cleavage activity. The target compound’s electronic profile may shift this equilibrium .

- Photocytotoxicity: Anthracenyl/pyrenyl-substituted ligands () localize in the endoplasmic reticulum, while the aminomethyl group could enhance cellular uptake or specificity .

- Synthetic Utility : TPMA-MeCl serves as a precursor for immobilized catalysts (), whereas the target compound’s NH2 group enables covalent linkage to biomolecules or surfaces .

Preparation Methods

Reductive Amination of Pyridine-2-Carbaldehyde Derivatives

A widely reported method involves the reductive amination of 6-(aminomethyl)pyridine-2-carbaldehyde with bis(pyridin-2-ylmethyl)amine. The aldehyde intermediate is synthesized via oxidation of 6-(hydroxymethyl)pyridine-2-methanol using MnO₂ in dichloromethane. Subsequent condensation with bis(pyridin-2-ylmethyl)amine in the presence of NaBH₃CN as a reducing agent yields the free base. The reaction is typically conducted at 0–25°C for 12–24 hours, achieving yields of 68–72%.

Key Reaction Conditions

| Reactant | Reagent/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 6-(Aminomethyl)pyridine-2-carbaldehyde | NaBH₃CN, MeOH | 25°C | 12 h | 70% |

| Bis(pyridin-2-ylmethyl)amine | - | - | - | - |

The free base is then treated with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Palladium-Catalyzed Cross-Coupling for Pyridine Backbone Assembly

Alternative routes employ Suzuki-Miyaura coupling to construct the pyridine core. For example, 2,6-dibromopyridine is reacted with (pyridin-2-ylmethyl)boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture. This step installs the bis(pyridin-2-ylmethyl) groups at the 2- and 6-positions of the pyridine ring. Subsequent amination at the 4-position is achieved using NH₃ in a sealed tube at 120°C, followed by HCl quenching to form the hydrochloride salt.

Optimized Coupling Parameters

Stepwise Alkylation of Ammonia

A modular approach involves sequential alkylation of ammonia with pyridin-2-ylmethyl halides. Ammonia gas is bubbled into a solution of 2-(chloromethyl)pyridine in THF at −78°C, followed by gradual warming to 25°C. The primary amine intermediate is isolated and subjected to a second alkylation with 6-(bromomethyl)pyridine-2-amine, yielding the tertiary amine. Final treatment with concentrated HCl in ethanol affords the hydrochloride salt with >95% purity.

Critical Considerations

-

Excess ammonia (3–5 equiv) prevents polyalkylation.

-

Anhydrous conditions are essential to avoid hydrolysis of alkyl halides.

Characterization and Analytical Data

Spectroscopic Validation

The hydrochloride salt is characterized by ¹H NMR (500 MHz, D₂O): δ 8.50 (d, J = 4.8 Hz, 2H), 8.20 (d, J = 7.8 Hz, 2H), 7.85 (t, J = 7.5 Hz, 2H), 7.45 (d, J = 7.5 Hz, 2H), 4.10 (s, 2H), 3.95 (s, 4H). ESI-MS (m/z): 319.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₁N₅·HCl.

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 4.2 minutes, confirming >99% purity. The compound is stable for >12 months at −20°C under inert atmosphere.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires pre-synthesized aldehyde | 70% |

| Suzuki Coupling | Modular pyridine functionalization | Palladium residue removal needed | 65% |

| Stepwise Alkylation | Scalable, fewer intermediates | Risk of polyalkylation | 60% |

Industrial-Scale Production Recommendations

For large-scale synthesis, the reductive amination route is preferred due to its operational simplicity and compatibility with continuous-flow reactors. Implementing in-situ HCl generation (e.g., using acetyl chloride in MeOH) enhances salt formation efficiency .

Q & A

Basic: What synthetic methodologies are most reliable for preparing 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride?

Answer:

The compound is synthesized via nucleophilic substitution and reductive amination. A common approach involves reacting 6-(aminomethyl)pyridine-2-carbaldehyde with bis(pyridin-2-ylmethyl)amine under inert conditions (e.g., dry acetonitrile) in the presence of a reducing agent like sodium cyanoborohydride. Hydrochloride salt formation is achieved by adding HCl in methanol . For purification, column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures is recommended. Critical parameters include pH control during salt formation and rigorous exclusion of moisture to prevent side reactions.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve hydrogen bonding networks (e.g., N–H⋯Cl interactions in the hydrochloride salt) . Complementary techniques include:

- NMR : <sup>1</sup>H/<sup>13</sup>C spectra should show pyridyl proton splitting (δ 7.5–8.5 ppm) and methylene resonances (δ 3.5–4.5 ppm) .

- Mass spectrometry (ESI-MS) : Look for the molecular ion peak at m/z [M-Cl]<sup>+</sup>.

- Elemental analysis : Match calculated vs. observed C, H, N percentages (≤0.3% deviation).

Advanced: How does the ligand design of this compound influence its coordination behavior in transition-metal complexes?

Answer:

The tridentate N,N-bis(pyridin-2-ylmethyl)methanamine backbone provides three nitrogen donors, enabling stable octahedral or square-planar geometries with metals like Fe(II), Ru(II), or Mn(II). The 6-aminomethylpyridyl substituent enhances electron density at the metal center, altering redox potentials and catalytic activity. For example, Ru(II) complexes with similar ligands show visible-light absorption (λ~450 nm) due to ligand-to-metal charge transfer (LMCT), critical for photocatalytic applications . Comparative studies with N4Py (a pentadentate analog) reveal that reduced denticity in this compound increases lability, favoring dynamic coordination in catalytic cycles .

Advanced: How should researchers resolve contradictions in crystallographic data refinement for this compound?

Answer:

Discrepancies in XRD refinement (e.g., thermal motion parameters or hydrogen placement) often arise from disordered solvent molecules or twinning. To mitigate:

- Use SHELXL ’s TWIN and BASF commands to model twinning .

- Apply ISOR restraints to anisotropic displacement parameters for pyridyl groups.

- Validate hydrogen positions via DFT-optimized geometries (e.g., Gaussian09) if neutron diffraction data is unavailable.

Contradictions between XRD and NMR data (e.g., proton environments) may indicate polymorphism; test multiple crystallization solvents (e.g., DMSO vs. ethanol) .

Advanced: What catalytic applications are emerging for metal complexes of this ligand?

Answer:

Ru(II) complexes of this ligand exhibit photoinduced ligand substitution , enabling controlled drug delivery in biological systems . For oxidation catalysis, Fe(II) derivatives activate O2 for alkene epoxidation via a high-spin Fe(IV)-oxo intermediate. Key parameters:

- Solvent effects : Acetonitrile stabilizes the Fe(IV) state, while water accelerates decomposition.

- Substrate scope : Electron-deficient alkenes react faster (e.g., styrene vs. cyclohexene) due to electrophilic Fe=O attack .

Contradictory reports on catalytic efficiency often stem from variations in ligand:metal ratios (optimize at 1:1.05) or trace moisture .

Advanced: How does the compound’s stability under acidic or oxidative conditions impact experimental design?

Answer:

The hydrochloride salt is hygroscopic but stable in dry, inert atmospheres (<40°C). Decomposition pathways include:

- Acidic hydrolysis : Pyridyl-CH2-NH bonds cleave at pH < 2.

- Oxidation : The aminomethyl group forms imine byproducts in O2-rich environments.

For long-term storage, use vacuum-sealed vials with molecular sieves. In catalytic studies, degas solvents (freeze-pump-thaw cycles) and add radical scavengers (e.g., TEMPO) to suppress oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.